molecular formula C16H23FN2O3S B4397137 N-cyclohexyl-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide

N-cyclohexyl-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide

Cat. No.: B4397137
M. Wt: 342.4 g/mol
InChI Key: NUZMGWXYKBYUFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexyl group, an ethyl group, and a 4-fluorophenylsulfonyl group attached to a glycinamide backbone. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Cyclohexyl Group: The cyclohexyl group is introduced through a cyclohexylation reaction, where cyclohexylamine is reacted with an appropriate precursor.

    Introduction of the Ethyl Group: The ethyl group is added via an alkylation reaction, using ethyl halides under basic conditions.

    Attachment of the 4-Fluorophenylsulfonyl Group: The 4-fluorophenylsulfonyl group is introduced through a sulfonylation reaction, where 4-fluorobenzenesulfonyl chloride is reacted with the intermediate compound.

    Formation of the Glycinamide Backbone: The final step involves the formation of the glycinamide backbone through an amidation reaction, where glycine or its derivatives are reacted with the intermediate compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Substituted amides, thiol derivatives.

Scientific Research Applications

N-cyclohexyl-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators.

Comparison with Similar Compounds

N-cyclohexyl-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide can be compared with other similar compounds, such as:

    N-cyclohexyl-N~2~-methyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide: Similar structure but with a methyl group instead of an ethyl group.

    N-cyclohexyl-N~2~-ethyl-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide: Similar structure but with a chlorine atom instead of a fluorine atom.

    N-cyclohexyl-N~2~-ethyl-N~2~-[(4-bromophenyl)sulfonyl]glycinamide: Similar structure but with a bromine atom instead of a fluorine atom.

These compounds share similar chemical properties but may exhibit different biological activities and reactivity due to the presence of different substituents.

Properties

IUPAC Name

N-cyclohexyl-2-[ethyl-(4-fluorophenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O3S/c1-2-19(12-16(20)18-14-6-4-3-5-7-14)23(21,22)15-10-8-13(17)9-11-15/h8-11,14H,2-7,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZMGWXYKBYUFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclohexyl-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide
Reactant of Route 2
Reactant of Route 2
N-cyclohexyl-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide
Reactant of Route 3
Reactant of Route 3
N-cyclohexyl-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide
Reactant of Route 4
Reactant of Route 4
N-cyclohexyl-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide
Reactant of Route 5
Reactant of Route 5
N-cyclohexyl-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide
Reactant of Route 6
Reactant of Route 6
N-cyclohexyl-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.